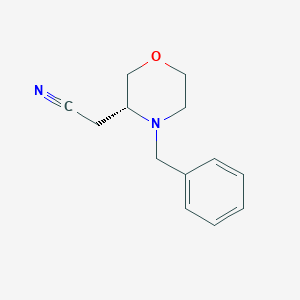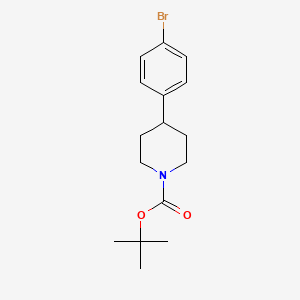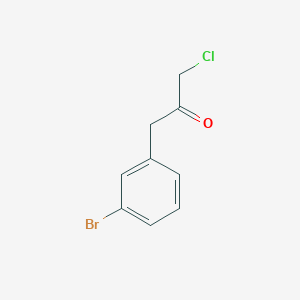
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H5Cl2FO4S and its molecular weight is 287.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Intermediate in Herbicide Synthesis : Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is used in the synthesis of herbicide intermediates. For instance, Zhou Yu (2002) reported the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an herbicide intermediate, where a related compound, 4-chloro-2-fluoroanisole, plays a critical role in the process (Zhou Yu, 2002).
Building Block in Heterocyclic Synthesis : Křupková et al. (2013) demonstrated the utility of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block in the synthesis of various heterocyclic scaffolds, which are vital in drug discovery (Křupková et al., 2013).
Synthesis of Novel Chemical Compounds : Du et al. (2005) explored the novel synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is instrumental in the preparation of pesticides (Du et al., 2005).
Applications in Biological and Environmental Sciences
Investigation in Protoporphyrinogen IX Oxidase Inhibitors : Li et al. (2005) researched the structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, providing insights into protoporphyrinogen IX oxidase inhibitors. This could have implications in understanding certain biological pathways (Li et al., 2005).
Detection of Aromatic Metabolites in Environmental Samples : Londry & Fedorak (1993) utilized fluorinated compounds, including those structurally similar to this compound, to detect aromatic metabolites from m-Cresol in a methanogenic consortium, indicating its potential in environmental studies (Londry & Fedorak, 1993).
Propriétés
IUPAC Name |
methyl 4-chloro-5-chlorosulfonyl-2-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNIXLNPHAXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)

![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
